2-(4-Methoxyphenyl)butan-2-ol
Overview
Description
2-(4-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2. It is a secondary alcohol with a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(4-Methoxyphenyl)butan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-(4-Methoxyphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Methoxyphenyl)butan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to form 2-(4-Methoxyphenyl)butane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 2-(4-Methoxyphenyl)butan-2-one.
Reduction: 2-(4-Methoxyphenyl)butane.
Substitution: 2-(4-Methoxyphenyl)butyl chloride or 2-(4-Methoxyphenyl)butyl bromide.
Scientific Research Applications
2-(4-Methoxyphenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)butan-2-one: This compound is structurally similar but differs in having a ketone group instead of a hydroxyl group.
4-(4-Methoxyphenyl)butan-2-ol: Another similar compound with a different position of the methoxy group on the phenyl ring.
Uniqueness: 2-(4-Methoxyphenyl)butan-2-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a secondary alcohol.
Properties
IUPAC Name |
2-(4-methoxyphenyl)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,12)9-5-7-10(13-3)8-6-9/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMGLJLQWOAEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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